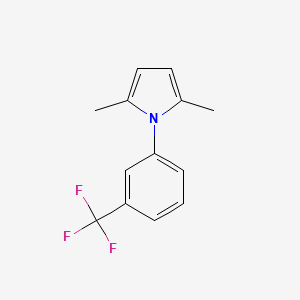

2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole

Description

IUPAC Nomenclature & Systematic Classification

The systematic nomenclature of 2,5-dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic organic compounds. The compound belongs to the broader classification of substituted pyrroles, which constitute a fundamental class of five-membered aromatic heterocycles containing four carbon atoms and one nitrogen atom. The systematic name reflects the specific substitution pattern where two methyl groups occupy the 2 and 5 positions of the pyrrole ring, while a 3-trifluoromethylphenyl group is attached to the nitrogen atom at position 1.

The Chemical Abstracts Service has assigned this compound the registry number 570-04-7, providing a unique identifier for chemical databases and literature searches. The molecular formula is represented as C₁₃H₁₂F₃N, indicating the presence of thirteen carbon atoms, twelve hydrogen atoms, three fluorine atoms, and one nitrogen atom. The systematic classification places this compound within the heterocyclic aromatic compounds category, specifically as a substituted pyrrole derivative with both alkyl and fluoroalkyl substituents.

Alternative nomenclature systems may refer to this compound using various descriptive names that emphasize different structural features. The compound may be described as this compound or 2,5-dimethyl-1-(3-trifluoromethylphenyl)pyrrole, with slight variations in hyphenation and spacing depending on the specific naming convention employed. The molecular descriptor language number MFCD03228549 provides additional identification within chemical databases and inventory systems.

Molecular Geometry & Crystallographic Data

The molecular geometry of this compound exhibits characteristics typical of substituted pyrrole derivatives, with the aromatic pyrrole ring maintaining planarity while accommodating the steric requirements of the methyl and phenyl substituents. The compound possesses a molecular weight of 239.24 grams per mole, which reflects the contribution of the trifluoromethyl group to the overall molecular mass. The presence of three fluorine atoms in the trifluoromethyl substituent significantly influences the molecular geometry through both electronic and steric effects.

The pyrrole ring system maintains its fundamental five-membered aromatic character, with the nitrogen atom adopting a planar configuration that allows for optimal orbital overlap and aromaticity. The two methyl groups at positions 2 and 5 adopt orientations that minimize steric hindrance while maintaining the aromatic character of the ring system. The phenyl ring attached to the nitrogen atom introduces additional geometrical considerations, as the trifluoromethyl group at the meta position creates an asymmetric electronic environment around the aromatic system.

Crystallographic data for this specific compound reveals important structural parameters that define the three-dimensional arrangement of atoms within the molecular framework. The compound demonstrates typical bond lengths and angles consistent with substituted pyrrole derivatives, though the presence of the trifluoromethyl group introduces subtle variations in bond angles and torsional arrangements. The molecular geometry is further influenced by intermolecular interactions that may occur in the solid state, particularly those involving the electronegative fluorine atoms of the trifluoromethyl group.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂F₃N | |

| Molecular Weight | 239.24 g/mol | |

| Chemical Abstracts Service Number | 570-04-7 | |

| Molecular Descriptor Language Number | MFCD03228549 |

Substituent Effects of Trifluoromethyl Group on Pyrrole Ring

The trifluoromethyl group positioned at the meta location of the phenyl ring exerts significant electronic effects on the pyrrole system through both inductive and resonance mechanisms. The strongly electron-withdrawing nature of the trifluoromethyl substituent, as quantified by Hammett sigma constants, demonstrates meta and para values of 0.43 and 0.54 respectively, indicating substantial electron-withdrawing capability. This electronic influence propagates through the phenyl ring and affects the electron density distribution within the pyrrole system, particularly at the nitrogen atom where the phenyl group is attached.

The electron-withdrawing character of the trifluoromethyl group enhances the electrophilic character of the pyrrole nitrogen atom, potentially influencing the compound's reactivity patterns and binding affinities in chemical reactions. The inductive effect of the three fluorine atoms creates a permanent dipole within the trifluoromethyl group, which contributes to the overall polarity of the molecule and may influence its solubility characteristics and intermolecular interactions. The positioning of the trifluoromethyl group at the meta position relative to the nitrogen attachment point creates an asymmetric electronic environment that distinguishes this compound from symmetric analogs.

The presence of the trifluoromethyl substituent also affects the conformational preferences of the molecule, as the bulky and electronegative fluorine atoms influence the rotational barriers around the carbon-carbon bond connecting the trifluoromethyl group to the phenyl ring. These conformational effects contribute to the overall three-dimensional structure of the molecule and may influence its biological activity and chemical reactivity patterns. The electron-withdrawing nature of the trifluoromethyl group may also influence the aromatic character of the pyrrole ring by reducing electron density through the attached phenyl system.

The combination of electron-withdrawing effects and steric considerations creates a unique electronic environment within the pyrrole ring system that distinguishes this compound from other substituted pyrrole derivatives. The methyl groups at positions 2 and 5 provide electron-donating effects that partially counterbalance the electron-withdrawing influence of the trifluoromethyl-substituted phenyl group, creating a complex electronic environment that may be exploited for specific chemical applications. The overall electronic character of the molecule represents a balance between the electron-donating methyl substituents and the electron-withdrawing trifluoromethyl group, resulting in unique chemical properties that distinguish this compound within the broader family of substituted pyrroles.

Properties

IUPAC Name |

2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c1-9-6-7-10(2)17(9)12-5-3-4-11(8-12)13(14,15)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPGIUYXJKUREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368794 | |

| Record name | 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-04-7 | |

| Record name | 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole typically involves the condensation of hydrazides with 2,5-hexanedione in the presence of a catalytic amount of acetic acid. This reaction is carried out in 2-propanol as the solvent . The reaction conditions are crucial to ensure the formation of the desired pyrrole ring structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrole derivatives can inhibit bacterial growth and possess antifungal properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert therapeutic effects against pathogens .

Drug Development

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural framework is utilized in designing new drugs targeting specific biological pathways. For example, modifications of this pyrrole structure have been explored in developing anticancer agents and other therapeutics .

Materials Science

Polymer Synthesis

this compound is employed in synthesizing advanced materials, particularly polymers with enhanced thermal stability and mechanical properties. The incorporation of this pyrrole derivative into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Conductive Materials

The compound has potential applications in creating conductive polymers. Its ability to form stable radical cations makes it suitable for developing materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Environmental Applications

Pollutant Detection

Recent studies have investigated the use of this compound as a sensor for detecting environmental pollutants. Its chemical properties allow it to interact selectively with certain contaminants, making it a candidate for developing sensitive detection methods for hazardous substances in water and air .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Elemental Composition and Physicochemical Properties

The introduction of electron-withdrawing (e.g., -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring significantly alters the elemental composition and properties of pyrrole derivatives. Below is a comparative analysis based on experimental data from diverse sources:

| Compound Name | Substituent(s) | C (%) | H (%) | N (%) | F (%) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|---|---|

| 2,5-Dimethyl-1-(3-CF₃-phenyl)-1H-pyrrole | 3-CF₃ | 65.15 | 5.07 | 5.98 | 23.80 | 241.23 | High F content; lipophilic |

| 2,5-Dimethyl-1-phenyl-1H-pyrrole (7a) | Phenyl | 83.91 | 7.69 | 8.40 | 0 | 171.24 | Higher C/N; no halogen |

| 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole (11a) | 4-CH₃ | 83.97 | 9.76 | 6.27 | 0 | 185.25 | Electron-donating group |

| 2,5-Dimethyl-1-(4-OCH₃-phenyl)-1H-pyrrole | 4-OCH₃ | 77.23 | 7.58 | 7.17 | 0 | 201.24 | Increased polarity |

| 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole | 3-F | 69.84 | 5.86 | 7.40 | 9.90 | 189.23 | Moderate F content |

| 2,5-Dimethyl-1-[4-(CF₃SO₂)-phenyl]-1H-pyrrole (6n) | 4-CF₃SO₂ | - | - | - | - | 272.07 | Strong electron-withdrawing sulfonyl |

Key Observations :

- The trifluoromethyl group in the target compound reduces carbon content by ~18% compared to non-halogenated analogs (e.g., 7a) due to fluorine's high atomic weight .

- Fluorinated derivatives exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability in biological systems .

Structural and Functional Divergence

- Trifluoromethyl vs.

- Trifluoromethyl vs. Sulfonyl : Derivatives like 6n (containing -SO₂CF₃) exhibit stronger electron-withdrawing effects, which may enhance acidity of adjacent protons or stabilize negative charges in intermediates .

- Meta vs. Para Substitution : The meta-CF₃ substitution in the target compound versus para-substituted analogs (e.g., 4-CF₃O-phenyl) could influence molecular symmetry and crystallinity, as seen in X-ray diffraction studies of related pyrroles .

Biological Activity

2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N. The trifluoromethyl group contributes to its lipophilicity and potential bioactivity, while the pyrrole ring is known for its presence in various bioactive compounds.

Antimalarial Activity

Recent studies have highlighted the potential of pyrrole derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of malaria parasites. Specifically, compounds similar to this compound have shown nanomolar potency against Plasmodium species, with significant selectivity over mammalian enzymes. For instance, lead compounds in this class demonstrated effective inhibition of P. falciparum and P. vivax DHODH, indicating their promise as antimalarial agents .

Antitrypanosomal Activity

In vitro studies have also evaluated the anti-trypanosomal properties of pyrrole derivatives. Compounds featuring similar structural motifs exhibited varying degrees of activity against Trypanosoma brucei, with certain analogs achieving IC50 values below 10 µM. The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced biological activity compared to other substitutions .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- DHODH Inhibition : This compound targets the DHODH enzyme in malaria parasites, disrupting their nucleotide synthesis and leading to cell death.

- Trypanosomal Pathway Disruption : Similar mechanisms may apply to its activity against trypanosomes, where interference with metabolic pathways is crucial for efficacy.

Table 1: Biological Activity Summary

| Compound Name | Target Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | P. falciparum DHODH | <0.03 | Inhibition of DHODH |

| This compound | T. brucei | <10 | Disruption of metabolic pathways |

Safety and Efficacy

While promising results have been observed in vitro, further studies are necessary to evaluate the safety and efficacy in vivo. The pharmacokinetic profiles and potential toxicity must be assessed through clinical trials to establish the viability of these compounds as therapeutic agents.

Q & A

Q. What are the established synthetic routes for 2,5-dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via a condensation reaction between 3-trifluoromethyl aniline and 2,5-hexanedione in acetic acid under reflux conditions. Evidence from analogous syntheses (e.g., 2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrole) shows yields of ~75% when using a 1:1.2 molar ratio of aniline to diketone, with reflux times of 4–6 hours . Optimization strategies include:

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Key characterization methods include:

- ¹H/¹³C NMR : Distinct signals for pyrrole protons (δ ~5.9–6.5 ppm) and trifluoromethylphenyl groups (δ ~7.4–7.7 ppm) . Methyl groups on the pyrrole ring appear as singlets (δ ~2.0–2.2 ppm).

- ¹⁹F NMR : A singlet at δ ~-57 ppm confirms the CF₃ group .

- FT-IR : Absence of NH stretches (3300–3500 cm⁻¹) and presence of C-F vibrations (~1100–1200 cm⁻¹) validate substitution .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from impurities, polymorphic forms, or instrumentation calibration. For example:

- Recrystallization : Purify using methanol/water mixtures to isolate a single polymorph .

- Cross-validation : Compare data with structurally similar compounds (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole derivatives, which show mp 64–66°C ).

- Standardized protocols : Adopt consistent drying conditions (vacuum desiccation) to eliminate solvent residues .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the Paal-Knorr reaction in synthesizing this pyrrole derivative?

The Paal-Knorr mechanism involves cyclization of a diketone with an amine. Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., CF₃) on the aniline direct cyclization to the para position due to resonance stabilization of the intermediate enamine .

- Steric hindrance : Bulky substituents on the phenyl ring may favor alternative pathways, as seen in 2,5-di(thiophen-2-yl)-1H-pyrrole syntheses .

- Kinetic vs. thermodynamic control : Longer reaction times (≥6 hours) favor thermodynamically stable products .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for materials science applications?

Density Functional Theory (DFT) calculations can model:

Q. What strategies mitigate challenges in biological activity studies, such as low solubility or stability?

Q. How do structural modifications (e.g., substituent variations) impact the compound’s anti-corrosion or catalytic properties?

Comparative studies on analogs reveal:

Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?

Q. What are the limitations of current synthetic methods, and how can green chemistry principles address them?

Q. How can researchers design structure-activity relationship (SAR) studies to explore this compound’s potential in drug discovery?

- Core scaffold modifications : Vary substituents on the phenyl or pyrrole rings to assess binding affinity .

- Pharmacophore mapping : Identify critical functional groups (e.g., CF₃ for hydrophobic interactions) .

- In silico docking : Screen against target proteins (e.g., kinases) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.